3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
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Overview
Description
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
The synthesis of 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves multiple steps, including the formation of the quinoline nucleus and the subsequent attachment of the piperidine and morpholine moieties. One common synthetic route involves the reaction of 8-methoxyquinoline with piperidine and morpholine derivatives under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the quinoline nucleus can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The quinoline nucleus in this compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds to 3-[1-[(8-Methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one include other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline . These compounds share the quinoline nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific combination of the quinoline, piperidine, and morpholine moieties, which may confer unique biological activities and applications .
Properties
IUPAC Name |
3-[1-[(8-methoxyquinolin-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-28-21-6-2-5-19-8-9-20(24-23(19)21)17-25-11-3-4-18(16-25)7-10-22(27)26-12-14-29-15-13-26/h2,5-6,8-9,18H,3-4,7,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVZMXOUSJCIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN3CCCC(C3)CCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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